molecular formula C25H23NO4S B557712 Fmoc-S-benzyl-D-cysteine CAS No. 252049-18-6

Fmoc-S-benzyl-D-cysteine

Cat. No.: B557712
CAS No.: 252049-18-6
M. Wt: 433.5 g/mol
InChI Key: AKXYVGAAQGLAMD-HSZRJFAPSA-N
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Description

Fmoc-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino acid during peptide synthesis. The benzyl group attached to the sulfur atom of cysteine provides additional stability and protection during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-benzyl-D-cysteine typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting cysteine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The thiol group is then protected by benzylation, which involves the reaction of the Fmoc-protected cysteine with benzyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-S-benzyl-D-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfide-linked peptides.

Properties

IUPAC Name

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXYVGAAQGLAMD-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544407
Record name S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-18-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-D-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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